molecular formula C23H20FN5O4S B14983470 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14983470
M. Wt: 481.5 g/mol
InChI Key: FUXUCBWJZBIQAU-UHFFFAOYSA-N
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a pyrimidine ring, a sulfamoyl group, a fluoro-substituted phenyl ring, and an oxazole ring. These structural elements contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.

    Formation of the Oxazole Ring: The oxazole ring is typically formed through cyclization reactions involving nitriles and aldehydes in the presence of catalysts such as zinc chloride.

    Coupling Reactions: The final coupling of the various fragments is achieved through amide bond formation, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxochromene-2-carboxamide
  • 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

Uniqueness

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the oxazole ring and the specific substitution pattern on the phenyl rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C23H20FN5O4S

Molecular Weight

481.5 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H20FN5O4S/c1-13-4-5-16(11-19(13)24)21-12-20(28-33-21)22(30)27-17-6-8-18(9-7-17)34(31,32)29-23-25-14(2)10-15(3)26-23/h4-12H,1-3H3,(H,27,30)(H,25,26,29)

InChI Key

FUXUCBWJZBIQAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)F

Origin of Product

United States

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